molecular formula C12H17N B13548598 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B13548598
M. Wt: 175.27 g/mol
InChI Key: YRERYOFZLBRJEZ-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C12H17N. It is a derivative of tetrahydronaphthalene, characterized by the presence of an amine group at the second position and two methyl groups at the fourth position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the hydrogenation of naphthalene derivatives under controlled conditions. One common method includes the catalytic hydrogenation of 4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-2-one using a suitable catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the two methyl groups at the fourth position influences its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

4,4-dimethyl-2,3-dihydro-1H-naphthalen-2-amine

InChI

InChI=1S/C12H17N/c1-12(2)8-10(13)7-9-5-3-4-6-11(9)12/h3-6,10H,7-8,13H2,1-2H3

InChI Key

YRERYOFZLBRJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC2=CC=CC=C21)N)C

Origin of Product

United States

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